molecular formula C10H8BrIN2O2 B8536492 5-Bromo-2-methyl-8-nitroisoquinolin-2-ium iodide CAS No. 947499-02-7

5-Bromo-2-methyl-8-nitroisoquinolin-2-ium iodide

Cat. No. B8536492
M. Wt: 394.99 g/mol
InChI Key: NIDJEJJNLYVSBK-UHFFFAOYSA-M
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Patent
US07696229B2

Procedure details

Into a 500 mL round bottom flask, was placed a solution of 5-bromo-8-nitroisoquinoline (25.59 g, 101.11 mmol) in DMF (200 mL). To the mixture was added iodomethane (71.8 g, 505.99 mmol). The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at 40° C. A filtration was performed. The filter cake was washed 2 times with 250 mL of ether. This resulted in 33.33 g (83%) of 5-bromo-8-nitro-N-methylisoquinolinium iodide as a red solid.
Quantity
25.59 g
Type
reactant
Reaction Step One
Quantity
71.8 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.[I:15][CH3:16]>CN(C=O)C>[I-:15].[Br:1][C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[C:8]2[C:3]=1[CH:4]=[CH:5][N+:6]([CH3:16])=[CH:7]2 |f:3.4|

Inputs

Step One
Name
Quantity
25.59 g
Type
reactant
Smiles
BrC1=C2C=CN=CC2=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
71.8 g
Type
reactant
Smiles
IC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring, overnight while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 mL round bottom flask, was placed
CUSTOM
Type
CUSTOM
Details
to react
FILTRATION
Type
FILTRATION
Details
A filtration
WASH
Type
WASH
Details
The filter cake was washed 2 times with 250 mL of ether
CUSTOM
Type
CUSTOM
Details
This resulted in 33.33 g (83%) of 5-bromo-8-nitro-N-methylisoquinolinium iodide as a red solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
[I-].BrC1=C2C=C[N+](=CC2=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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